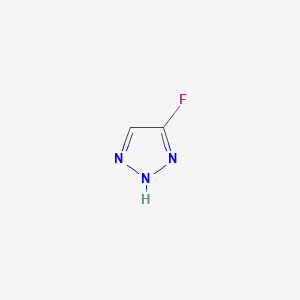
4-Fluoro-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2H-1,2,3-triazole is a fluorinated derivative of the 1,2,3-triazole family, which is a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2H-1,2,3-triazole typically involves the nucleophilic substitution of a halogenated triazole precursor. One common method is the reaction of 1-bromo-2H-1,2,3-triazole with cesium fluoride (CsF) under photoinitiated conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can form new heterocyclic compounds through cycloaddition with other unsaturated molecules.
Common Reagents and Conditions:
Nucleophilic Substitution:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a typical method for forming triazole derivatives.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
4-Fluoro-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated triazoles are investigated for their potential as antifungal, antibacterial, and anticancer agents.
Industry: It is utilized in the development of new materials, including polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Fluoro-2H-1,2,3-triazole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s unique electronic properties also allow it to participate in redox reactions, further influencing its biological activity .
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound without the fluorine substitution.
1,2,4-Triazole: Another isomer with different nitrogen atom positions.
Fluorinated Tetrazoles: Compounds with similar fluorine substitution but containing four nitrogen atoms in the ring.
Uniqueness: 4-Fluoro-2H-1,2,3-triazole is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it more versatile in various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C2H2FN3 |
|---|---|
Molecular Weight |
87.06 g/mol |
IUPAC Name |
4-fluoro-2H-triazole |
InChI |
InChI=1S/C2H2FN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) |
InChI Key |
UQVNQVMNIKJMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















